BenchChemオンラインストアへようこそ!

Δ2-Cefoxitin

High-Resolution Mass Spectrometry Impurity Profiling Cefoxitin Quality Control

Δ2-Cefoxitin (CAS 1422023-32-2) is a fully characterized double-bond isomer of the cephamycin antibiotic cefoxitin, systematically identified as (2R,6R,7S)-3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid. It is officially designated as Cefoxitin EP Impurity B (also known as Δ3-Cefoxitin or Cefoxitin 3-ene (USP)) in the European and United States Pharmacopoeias for the cefoxitin drug substance monograph.

Molecular Formula C16H17N3O7S2
Molecular Weight 427.5 g/mol
CAS No. 1422023-32-2
Cat. No. B1144714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameΔ2-Cefoxitin
CAS1422023-32-2
Synonyms(2R,​6R,​7S)​-3-​[[(Aminocarbonyl)​oxy]​methyl]​-​7-​methoxy-​8-​oxo-​7-​[[2-​(2-​thienyl)​acetyl]​amino]​-5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid_x000B_
Molecular FormulaC16H17N3O7S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
InChIInChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1
InChIKeyFNLHDPKGLFRMLP-XFJVYGCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Δ2-Cefoxitin (CAS 1422023-32-2) Identity and Core Regulatory Role as a Cefoxitin EP Impurity B Reference Standard


Δ2-Cefoxitin (CAS 1422023-32-2) is a fully characterized double-bond isomer of the cephamycin antibiotic cefoxitin, systematically identified as (2R,6R,7S)-3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid [1]. It is officially designated as Cefoxitin EP Impurity B (also known as Δ3-Cefoxitin or Cefoxitin 3-ene (USP)) in the European and United States Pharmacopoeias for the cefoxitin drug substance monograph [2]. This compound is not intended for therapeutic use but serves exclusively as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture and release testing of cefoxitin active pharmaceutical ingredient (API) and its formulations, ensuring traceability against pharmacopeial standards [3].

Why Generic Cefoxitin Impurity Standards Cannot Substitute for Authenticated Δ2-Cefoxitin (EP Impurity B)


Substituting a non-certified, generic, or structurally unconfirmed impurity standard for authenticated Δ2-Cefoxitin (Cefoxitin EP Impurity B) introduces unacceptable risk into pharmaceutical quality control workflows. The differentiation between cefoxitin impurities lies not in broad pharmacological class but in precise stereochemistry, double-bond isomerism, and the rigorous analytical verification of identity and purity. The EP impurity B designation specifically refers to the Δ3 double-bond isomer with a defined (2RS,6R,7S) stereoconfiguration, which is distinct from other cefoxitin-related substances like the Δ2 isomer, methoxycefoxitin, or decarbamylcefoxitin lactone [1]. Using an unqualified standard can lead to incorrect relative retention time (RRT) assignments, inaccurate quantification of impurity profiles, and ultimately, non-compliance with ICH Q3A/Q3B guidelines and pharmacopeial specifications, risking batch rejection during Abbreviated New Drug Application (ANDA) review or commercial production [2].

Quantitative Analytical Differentiation of Δ2-Cefoxitin (EP Impurity B) vs. Closest Cefoxitin Impurity Analogs


HRMS Exact Mass Confirmation Distinguishes Δ2-Cefoxitin from Isobaric Impurity A

High-resolution mass spectrometry (HRMS) provides unambiguous identification of Δ2-Cefoxitin (EP Impurity B) and distinguishes it from other cefoxitin impurities that share the same nominal mass. The compound was characterized with an observed HRMS (ESI) m/z of 428.0597 [M+H]+, which closely matches the calculated mass of 428.0582 for the molecular formula C16H18N3O7S2, yielding a mass error of 3.5 ppm [1]. This level of mass accuracy is critical for regulatory-grade impurity identification and precludes confusion with Impurity A, which, although having the same nominal mass, is a distinct structural analogue [1].

High-Resolution Mass Spectrometry Impurity Profiling Cefoxitin Quality Control

Distinctive ¹H-NMR Chemical Shift Profile Resolves Δ2-Cefoxitin from Other Olefin Impurities

The ¹H-NMR spectrum of Δ2-Cefoxitin exhibits characteristic signals that definitively differentiate it from other double-bond isomers like the parent cefoxitin and the Δ3 isomer. The olefinic proton H-4 appears as a singlet at δ 6.42 ppm, and the stereochemistry of the Δ3 double bond is further confirmed by the absence of coupling between H-2 and H-4, consistent with the assigned (2RS) configuration [1]. This contrasts with the typical Δ2 isomer where the olefinic proton appears at a substantially different shift, forming a reliable fingerprint for purity assignment and method development [1].

Nuclear Magnetic Resonance Structural Elucidation Double-Bond Isomers

Validated HPLC Purity Enables Direct Use as a Calibrator in Quantitative Impurity Methods

The isolated Δ2-Cefoxitin (EP Impurity B) was quantified by HPLC with a purity exceeding 98.0%, meeting the criteria for use as a primary reference standard in analytical method validation without the need for a separate potency correction factor [1]. This high level of purity is essential because the standard is used to spike placebo and API batches to determine limits of detection (LOD) and limits of quantification (LOQ) for the impurity in the final drug product, typically at the reporting threshold of 0.05% per ICH guidelines [2].

HPLC Purity Method Validation Reference Standard Qualification

Primary Application Scenarios for Δ2-Cefoxitin (EP Impurity B) in Regulated Pharmaceutical Development and QC


Calibrator for Quantitative HPLC Impurity Profiling in Cefoxitin Sodium Drug Substance

The >98.0% HPLC purity [1] of the characterized standard allows analytical QC laboratories to establish a single-point external standard calibration curve for the precise quantification of EP Impurity B in cefoxitin sodium API batches. Using this authenticated standard ensures that the measured impurity content at levels as low as the ICH reporting threshold (0.05%) is accurate and directly traceable to the pharmacopeial monograph specification, which is a critical requirement for Certificate of Analysis (CoA) generation and batch release [2].

System Suitability Reference Marker for Method Validation and Transfer

The distinctive ¹H-NMR olefinic proton at δ 6.42 ppm [1] and the measured HRMS exact mass (m/z 428.0597) [1] serve as orthogonal identity checks for the standard. In a GMP environment, this allows the standard to serve as a system suitability marker in an HPLC method to verify resolution between the API (cefoxitin Δ2-isomer) and the critical EP Impurity B (Δ3-isomer). Successful resolution of this isomeric pair is a fundamental method requirement, and the use of this specific standard provides the confidence needed for method transfer across different laboratories.

Diagnostic Tool for Investigating Forced Degradation Pathways

When performing forced degradation studies on cefoxitin sodium according to ICH Q1A(R2) guidelines, the occurrence of double-bond isomerization from the Δ2- to the Δ3-isomer is a known degradation pathway. Having the independently synthesized and characterized Impurity B standard allows stability scientists to spike stressed samples and confirm the identity of the degradation product by matching HPLC retention time, UV spectrum, and mass, thereby substantiating the degradation route [1].

Qualified Reference Standard for ANDA Regulatory Filing

A fully characterized impurity profile, including the quantification and structural elucidation data for EP Impurity B provided in [1], is essential for the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA. Procuring a standard with this specific data package provides direct support for the identification, control, and safety qualification of the impurity, aligning with FDA guidance on ANDA submissions for cefoxitin.

Quote Request

Request a Quote for Δ2-Cefoxitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.